N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine
CAS No.: 438220-52-1
Cat. No.: VC4595871
Molecular Formula: C10H9ClN4
Molecular Weight: 220.66
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 438220-52-1 |
|---|---|
| Molecular Formula | C10H9ClN4 |
| Molecular Weight | 220.66 |
| IUPAC Name | 4-N-(6-chloropyridazin-3-yl)benzene-1,4-diamine |
| Standard InChI | InChI=1S/C10H9ClN4/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8/h1-6H,12H2,(H,13,15) |
| Standard InChI Key | CQCFVSQYNMLSKH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1N)NC2=NN=C(C=C2)Cl |
Introduction
N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine is a synthetic organic compound that has garnered attention in various chemical and pharmaceutical research contexts. This compound is characterized by its molecular formula, C10H9ClN4, and a molecular weight of 220.66 g/mol . It is often used in research settings due to its unique chemical structure, which combines a chloropyridazine ring with a benzene-1,4-diamine moiety.
Synthesis and Applications
While specific synthesis methods for N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine are not detailed in the available literature, compounds with similar structures are often synthesized through nucleophilic aromatic substitution reactions. This compound's unique structure suggests potential applications in pharmaceutical research, particularly in the development of novel therapeutic agents.
Biological Activity
Although specific biological activity data for N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine is limited, compounds with similar pyridazine derivatives have shown promise in various biological contexts, such as nicotinic acetylcholine receptor affinity and potential cytotoxic effects .
Spectral Information
Spectral data, including 1H NMR spectra, can be accessed through databases like PubChem, providing insights into the compound's structural confirmation .
Related Compounds and Future Directions
Related compounds, such as other pyridazine derivatives, have been explored for their biological activities, including kinase inhibition and receptor binding . Future research could focus on exploring the biological potential of N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine and its derivatives in drug discovery.
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